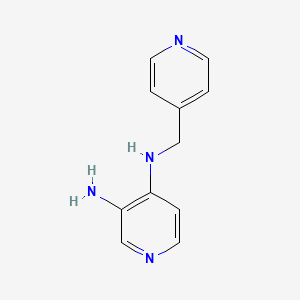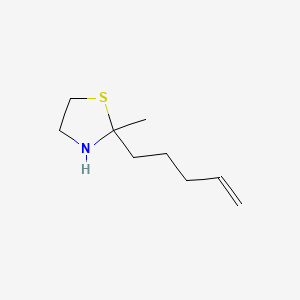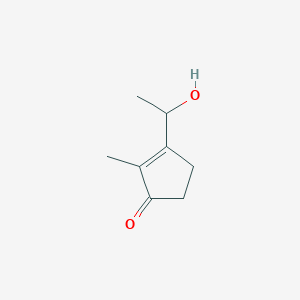
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group at the 3-position and a pyridylmethylamino group at the 4-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride typically involves the reaction of 3-amino-4-chloropyridine with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3-Amino-4-methylpyridine: Similar in structure but with a methyl group instead of a pyridylmethylamino group.
4-(Aminomethyl)pyridine: Contains an aminomethyl group at the 4-position instead of a pyridylmethylamino group.
Uniqueness
Pyridine, 3-amino-4-((4-pyridylmethyl)amino)-, dihydrochloride is unique due to the presence of both an amino group and a pyridylmethylamino group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.
特性
CAS番号 |
78070-05-0 |
|---|---|
分子式 |
C11H12N4 |
分子量 |
200.24 g/mol |
IUPAC名 |
4-N-(pyridin-4-ylmethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C11H12N4/c12-10-8-14-6-3-11(10)15-7-9-1-4-13-5-2-9/h1-6,8H,7,12H2,(H,14,15) |
InChIキー |
GIMWYWKTDWPTNX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CNC2=C(C=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)







silane](/img/structure/B14445632.png)


![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
